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Compound of Interest

Compound Name:
[6-(2,2,2-Trifluoroethoxy)pyridazin-

3-yl]methanol

CAS No.: 1247556-04-2

Cat. No.: B2820389

Get Quote

Executive Summary
Target Analyte: C7H7F3N2O2 (Exact Mass: 208.0460 Da) Primary Application: Impurity

profiling, metabolite identification, and synthetic intermediate verification in drug development.

In pharmaceutical research, the molecular formula C7H7F3N2O2 typically refers to a class of

trifluoromethyl-pyrazole derivatives. These compounds serve as critical pharmacophores in

kinase inhibitors, COX-2 inhibitors, and agrochemicals (e.g., Oxathiapiprolin metabolites).

This guide provides a definitive technical comparison between the two most prevalent isomers

encountered in LC-MS workflows:

Isomer A (The Ester): Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

Isomer B (The N-Alkylated Acid): 1-Ethyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid.

Distinguishing these isomers is non-trivial due to their identical monoisotopic mass. This guide

details the specific MS/MS transitions, retention behaviors, and fragmentation mechanisms
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required to conclusively identify each species.

Chemical Profiles & Structural Logic
Before analyzing the mass spectra, we must understand the structural differences that drive

fragmentation.

Feature Isomer A: Ethyl Ester Isomer B: N-Ethyl Acid

IUPAC Name
Ethyl 3-(trifluoromethyl)-1H-

pyrazole-4-carboxylate

1-Ethyl-3-

(trifluoromethyl)pyrazole-4-

carboxylic acid

Structure

Pyrazole ring with a free NH,

3-CF3, and a 4-ethoxycarbonyl

group.

Pyrazole ring with an N-ethyl

group, 3-CF3, and a 4-

carboxylic acid.[1][2]

Key Moiety Ester (-COOCH2CH3)
Carboxylic Acid (-COOH) + N-

Ethyl

pKa (approx) ~10 (NH acidity) ~3.5 (COOH acidity)

LogP (Hydrophobicity) High (Neutral/Lipophilic) Low (Polar/Ionizable)

Common Origin
Synthetic building block (e.g.,

for Celecoxib analogs).

Hydrolysis product or structural

impurity.

Experimental Protocol: LC-MS/MS Conditions
To replicate the data discussed below, ensure your system is calibrated to the following

parameters. This protocol prioritizes the separation of polar/non-polar isomers.

Chromatography (UHPLC)
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm).

Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pubs.acs.org/doi/suppl/10.1021/acs.oprd.3c00309/suppl_file/op3c00309_si_001.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6222544/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2820389?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gradient:

0-1 min: 5% B (Isocratic hold for polar Acid retention).

1-8 min: 5% -> 95% B (Linear gradient).

8-10 min: 95% B (Wash).

Flow Rate: 0.4 mL/min.

Column Temp: 40°C.

Mass Spectrometry (ESI+)
Ionization: Electrospray Ionization (Positive Mode).

Source Voltage: 3.5 kV.

Cone Voltage: 30 V (Optimization critical for precursor stability).

Collision Energy (CE): Ramp 15–35 eV for MS/MS acquisition.

Fragmentation Analysis & Mechanism
The differentiation hinges on the stability of the ethyl group. In the Ester (A), the ethyl group is

attached to oxygen and is labile via McLafferty-type rearrangements or direct loss. In the Acid

(B), the ethyl group is attached to nitrogen (stronger bond), while the carboxylic acid moiety is

prone to decarboxylation.

Isomer A: Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-
carboxylate
Dominant Pathway: Ester cleavage.

Precursor:m/z 209.05 [M+H]⁺

Primary Fragment (m/z 163): Loss of Ethanol (46 Da). The ester undergoes elimination to

form an acylium ion or a stable ketene-like intermediate.
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Secondary Fragment (m/z 181): Loss of Ethylene (28 Da). A McLafferty-like rearrangement

transfers a proton to the carboxyl oxygen, releasing C2H4 and leaving the free carboxylic

acid (m/z 181).

Diagnostic: High abundance of m/z 163 and m/z 181.

Isomer B: 1-Ethyl-3-(trifluoromethyl)pyrazole-4-
carboxylic acid
Dominant Pathway: Decarboxylation and Dehydration.

Precursor:m/z 209.05 [M+H]⁺

Primary Fragment (m/z 191): Loss of Water (18 Da). Typical "Ortho-effect" or acid

dehydration to form an acylium ion.

Secondary Fragment (m/z 165): Loss of CO2 (44 Da). The carboxylic acid group is lost

entirely, leaving the 1-ethyl-3-(trifluoromethyl)pyrazole cation.

Diagnostic: Strong signal at m/z 165 (Decarboxylation) and m/z 191. Absence of m/z 163.

Visualizing the Pathways

Isomer A: Ethyl Ester Pathway Isomer B: N-Ethyl Acid Pathway

Precursor [M+H]+
m/z 209

(Ethyl Ester)

Fragment: Free Acid
m/z 181

(Loss of C2H4)

-28 Da (C2H4)
McLafferty Rearr.

Fragment: Acylium Ion
m/z 163

(Loss of EtOH)

-46 Da (EtOH)
Ester Elimination

Precursor [M+H]+
m/z 209

(N-Ethyl Acid)

Fragment: Acylium Ion
m/z 191

(Loss of H2O)

-18 Da (H2O)
Acid Dehydration

Fragment: Decarboxylated
m/z 165

(Loss of CO2)

-44 Da (CO2)
Decarboxylation
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Figure 1: Comparative fragmentation pathways. Isomer A favors ester-specific losses

(EtOH/C2H4), while Isomer B favors acid-specific losses (H2O/CO2).

Comparative Data Summary
Use this table to interpret your MS/MS spectra.

Parameter Isomer A (Ester) Isomer B (N-Ethyl Acid)

Retention Time (RT) Late (Hydrophobic) Early (Polar/Acidic)

Major Fragment 1 163 (100%) [M+H-EtOH] 191 (100%) [M+H-H2O]

Major Fragment 2 181 (Loss of C2H4) 165 (Loss of CO2)

Key Neutral Loss 46 Da (Ethanol) 44 Da (Carbon Dioxide)

Collision Energy 15-20 eV (Labile ester) 20-30 eV (Stable ring)

Decision Tree for Identification
Check RT: Does the peak elute early (Acid) or late (Ester)?

Check MS/MS:

If m/z 165 is present → Isomer B (Acid).

If m/z 163 is present → Isomer A (Ester).

If m/z 181 is present → Likely Isomer A, but check for 163 to confirm.

Real-World Context: Metabolites
While the synthetic isomers above are most common, be aware of IN-RAB06, a metabolite of

the fungicide Oxathiapiprolin, which shares this formula (C7H7F3N2O2).

Structure: Hydroxylated methyl-pyrazole derivative.[3]
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Differentiation: As a metabolite, it will likely co-elute with biological matrix components and

may show a unique loss of Formaldehyde (30 Da) or Water (18 Da) from the hydroxymethyl

group, distinct from the ethyl patterns described above.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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essential and advanced chemicals, empowering
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and industry.
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